molecular formula C15H21N5O4 B7542649 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide

4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide

Cat. No. B7542649
M. Wt: 335.36 g/mol
InChI Key: SMDUNIPVYQCCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide, also known as MX-69, is a chemical compound that has been extensively studied for its potential applications in scientific research. MX-69 is a selective inhibitor of the protein-protein interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. Inhibition of this interaction can lead to stabilization and activation of p53, which is a key regulator of cell cycle arrest and apoptosis. MX-69 has been shown to have potential as a tool compound for studying the role of p53 in cancer and other diseases.

Mechanism of Action

4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide works by inhibiting the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, while p53 is a tumor suppressor protein that regulates cell cycle arrest and apoptosis. By inhibiting the MDM2-p53 interaction, 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide can lead to stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has been shown to have potent biochemical and physiological effects in both cancer and non-cancerous cells. In cancer cells, 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide can induce cell cycle arrest and apoptosis, leading to inhibition of tumor growth. In non-cancerous cells, 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has been shown to have potential therapeutic effects in diseases such as heart disease and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the MDM2-p53 interaction, making it a useful tool for studying the role of p53 in cancer and other diseases. However, 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has some limitations as well. It is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood. Additionally, 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide can be difficult to synthesize and purify, which can limit its availability for use in lab experiments.

Future Directions

There are several potential future directions for research on 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide. One area of interest is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of interest is the exploration of the potential therapeutic applications of 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide in non-cancerous diseases such as heart disease and neurodegenerative disorders. Finally, further research is needed to fully understand the long-term effects and potential toxicity of 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide.

Synthesis Methods

4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide can be synthesized using a multi-step process that involves the reaction of 3-bromo-6-morpholin-4-ylpyridine with morpholine-2,4-dicarboxylic acid followed by purification and isolation of the desired product. The synthesis of 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has been described in detail in several scientific publications.

Scientific Research Applications

4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has been used extensively in scientific research to study the role of p53 in cancer and other diseases. It has been shown to be a potent and selective inhibitor of the MDM2-p53 interaction, leading to activation of p53 and induction of cell cycle arrest and apoptosis in cancer cells. 4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide has also been used to study the role of p53 in non-cancerous diseases such as heart disease and neurodegenerative disorders.

properties

IUPAC Name

4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c16-14(21)12-10-20(5-8-24-12)15(22)18-11-1-2-13(17-9-11)19-3-6-23-7-4-19/h1-2,9,12H,3-8,10H2,(H2,16,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDUNIPVYQCCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)NC(=O)N3CCOC(C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-(6-morpholin-4-ylpyridin-3-yl)morpholine-2,4-dicarboxamide

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